![molecular formula C17H20N2OS B14371269 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL CAS No. 89907-44-8](/img/structure/B14371269.png)
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine, where they are used as antipsychotic and antiemetic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with appropriate alkylating agents. One common method involves the use of Grignard reagents, where phenothiazine is reacted with 2-methyl-3-(methylamino)propyl magnesium bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the efficient production of the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, such as alkylated derivatives.
Applications De Recherche Scientifique
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to dopamine receptors, inhibiting dopamine-mediated signaling pathways, which is crucial for its antipsychotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylamino group enhances its ability to cross the blood-brain barrier, making it more effective in central nervous system applications compared to other phenothiazine derivatives .
Propriétés
Numéro CAS |
89907-44-8 |
|---|---|
Formule moléculaire |
C17H20N2OS |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
10-[2-methyl-3-(methylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H20N2OS/c1-12(10-18-2)11-19-13-6-3-4-8-15(13)21-16-9-5-7-14(20)17(16)19/h3-9,12,18,20H,10-11H2,1-2H3 |
Clé InChI |
ATBVFJNGQYOOQH-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


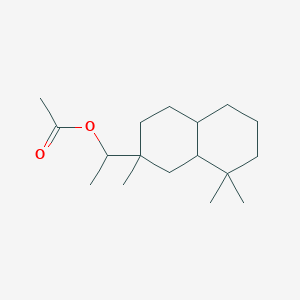

![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)
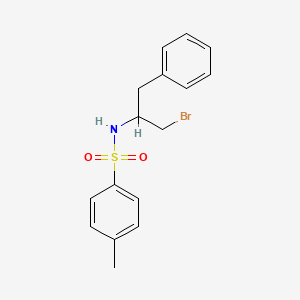


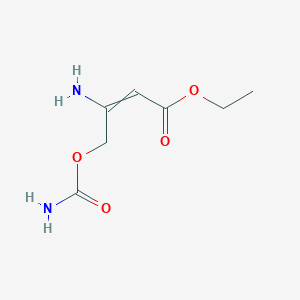
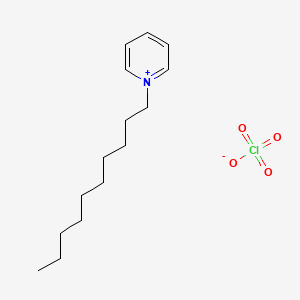


![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)

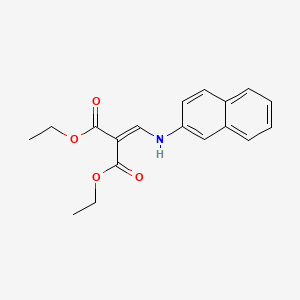
![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)
